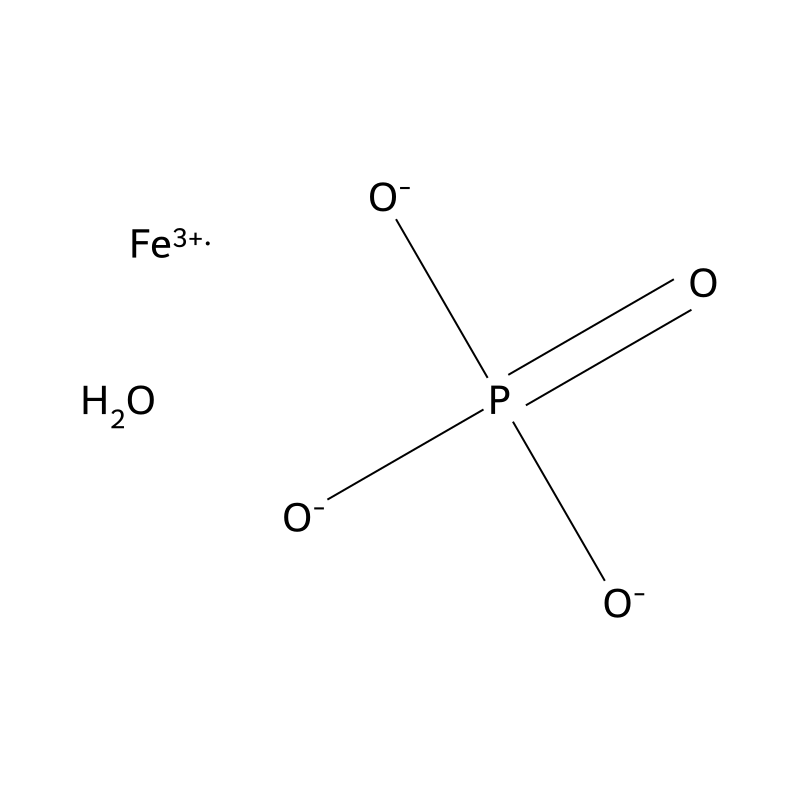

Iron(III) phosphate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis:

- Iron(III) phosphate hydrate can act as a catalyst for various organic reactions. For instance, it has been shown to promote the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones, a class of heterocyclic compounds with diverse biological activities. Source: [Iron(III) phosphate dihydrate, | 436011-250G | SIGMA-ALDRICH: ]

- Research suggests its potential as a catalyst for the partial oxidation of methane, a process that converts methane into valuable products like methanol and formaldehyde. Source: [Iron(III) phosphate hydrate, Thermo Scientific Chemicals]

Adsorption:

- Due to its high surface area and specific properties, iron(III) phosphate hydrate can be used as an adsorbent for various pollutants, including phosphate ions. This has potential applications in environmental remediation and water purification. Source: [Phosphate adsorption from aqueous solution by lanthanum-iron hydroxide loaded with expanded graphite]

Biomedical Applications:

- Iron(III) phosphate hydrate is being explored for its potential applications in drug delivery and bioimaging. Its biocompatibility and controlled release properties make it a promising candidate for various biomedical applications. Source: [Recent Research on Iron Phosphate Nanoparticles: From Synthesis to Biomedical Applications: ]

Iron(III) phosphate hydrate, also known as ferric phosphate hydrate, is an inorganic compound with the formula , where represents the number of water molecules associated with each formula unit. This compound typically appears as a white to yellowish or brownish solid and is characterized by its low solubility in water, which is approximately at 20 °C . The hydrated form of iron(III) phosphate exhibits various polymorphs, with the most common being the dihydrate form, which has two water molecules per formula unit .

Additionally, it can be utilized in the synthesis of lithium iron phosphate, a significant cathode material for lithium-ion batteries:

Several methods exist for synthesizing iron(III) phosphate hydrate:

- Precipitation Method: Mixing solutions of iron(III) chloride and sodium phosphate results in the formation of iron(III) phosphate precipitate.

- Hydrothermal Synthesis: This method involves heating a mixture of iron salts and phosphoric acid under high pressure and temperature to promote crystallization.

- Sol-gel Process: Involves the transition of a solution into a solid gel phase, allowing for controlled synthesis conditions.

Iron(III) phosphate hydrate has several applications across different fields:

- Corrosion Resistance: Used in coatings for metals to enhance corrosion resistance.

- Battery Technology: Serves as a precursor for lithium iron phosphate in battery applications.

- Pesticide: Utilized as an environmentally friendly molluscicide in agriculture.

- Material Science: Employed in various chemical processes and as a catalyst support.

Studies on the interactions of iron(III) phosphate hydrate with other compounds have shown its potential role in catalysis and its ability to form complexes with various ligands. Research indicates that its interaction with chelating agents can enhance solubility and bioavailability, making it useful in agricultural applications .

Iron(III) phosphate hydrate shares similarities with several other compounds, including:

| Compound | Formula | Unique Features |

|---|---|---|

| Iron(II) phosphate | Fe₃(PO₄)₂ | Lower oxidation state; less stable than Iron(III) phosphate. |

| Lithium iron phosphate | LiFePO₄ | Used primarily in battery technology; high energy density. |

| Calcium phosphate | Ca₃(PO₄)₂ | Commonly found in biological systems; essential for bone health. |

| Aluminum phosphate | AlPO₄ | Used as an adsorbent; different metal ion properties affect reactivity. |

Iron(III) phosphate hydrate is unique due to its specific hydration state and its dual role as both a corrosion inhibitor and an environmentally friendly pesticide . Its low solubility also distinguishes it from other phosphates, affecting its applications in both industrial and agricultural settings.

Hydrothermal Synthesis Routes for Hydrate Formation

Hydrothermal synthesis represents the most versatile and widely employed method for preparing iron(III) phosphate hydrates with controlled phase composition and morphology [1] [2]. The fundamental mechanism involves the reaction of iron(III) precursors with phosphoric acid under elevated temperature and pressure conditions, leading to the formation of various hydrated phases depending on specific reaction parameters [1].

The primary hydrothermal route utilizes iron(III) chloride, phosphoric acid, and urea as starting materials at 180°C, resulting in the formation of four distinct compounds: iron(III) phosphate dihydrate, iron ammonium hydrogen phosphate, and complex hydroxyphosphate phases [1]. The specific product depends critically on the iron-to-phosphorus-to-carbon molar ratio in the reaction mixture [1]. Research has demonstrated that stoichiometric control allows selective formation of the desired iron(III) phosphate dihydrate phase [1].

A particularly effective approach involves the phosphation of β-iron oxyhydroxide nanorods with aqueous phosphoric acid solutions [2]. This method enables the controlled synthesis of iron phosphate dihydrates in both monoclinic and orthorhombic crystallographic phases [2]. The pH of the treatment solution serves as the primary determinant of the resulting crystallographic phase by regulating the rate of β-iron oxyhydroxide dissolution and subsequent precipitation of iron phosphates [2]. Treatment time proves decisive for morphology preservation during the synthesis process [2].

The formation mechanism differs significantly between crystallographic phases [2]. Monoclinic phase formation involves rapid iron dissolution followed by precipitation in solution, while orthorhombic phase generation proceeds through an interfacial reaction between phosphoric acid and β-iron oxyhydroxide [2]. This interfacial mechanism creates an amorphous iron phosphate layer that subsequently crystallizes into pure orthorhombic phase with increasing treatment time [2].

Temperature-dependent synthesis studies reveal optimal conditions for different morphologies [3]. Hydrothermal synthesis at temperatures ranging from 120°C to 175°C produces iron phosphate with varying crystallinity and particle size characteristics [3]. The critical temperature threshold of approximately 135°C marks the onset of rapid nucleation, as evidenced by X-ray diffraction analysis of intermediate products [3].

| Synthesis Method | Temperature (°C) | pH | Duration | Product Phase | Key Parameters |

|---|---|---|---|---|---|

| Iron(III) chloride + phosphoric acid + urea | 180 | Not specified | Variable | Iron(III) phosphate dihydrate | Iron:phosphorus:carbon molar ratio dependent [1] |

| β-Iron oxyhydroxide + phosphoric acid (monoclinic) | 25 | <3.5 (acidic) | 1-24 hours | Monoclinic iron(III) phosphate dihydrate | Fast dissolution/precipitation mechanism [2] |

| β-Iron oxyhydroxide + phosphoric acid (orthorhombic) | 25 | <3.5 (acidic) | 1-24 hours | Orthorhombic iron(III) phosphate dihydrate | Interfacial reaction mechanism [2] |

| Co-precipitation method | 100 | 1-2 | 7 days | Iron(III) phosphate dihydrate | Reflux conditions with pH control [4] |

The co-precipitation method represents an alternative hydrothermal approach utilizing iron chloride hexahydrate and phosphoric acid as starting materials [4]. This method requires precise pH adjustment to values between 1 and 2 using sodium hydroxide, followed by refluxing at 100°C for extended periods [4]. The resulting semi-crystalline iron(III) phosphate dihydrate exhibits monoclinic structure with space group P21/n [4].

Topotactic Ion-Exchange Mechanisms in Phase Transitions

Topotactic ion-exchange reactions provide a unique pathway for synthesizing specific iron phosphate hydrate phases while maintaining structural integrity during transformation [5] [6]. The most extensively studied topotactic process involves the lithium-to-hydrogen exchange in tavorite lithium iron phosphate hydroxide to produce iron(III) phosphate monohydrate [5] [6].

The ion-exchange reaction demonstrates topotactic character through structural similarity preservation between the parent lithium iron phosphate hydroxide and the resulting iron(III) phosphate monohydrate [5] [6]. Both structures feature chains of iron-oxygen octahedra interconnected through phosphate tetrahedra, creating frameworks that enclose different tunnel types [5] [6]. This structural relationship enables the exchange reaction to proceed without significant lattice disruption [5] [6].

Neutron diffraction studies have elucidated the precise hydrogen atom localization in the iron(III) phosphate monohydrate structure [5] [6]. The investigation reveals that hydrogen atoms link to oxygen atoms shared between adjacent iron-oxygen octahedra [5] [6]. The presence of these water-like groups along the iron-oxygen chains induces considerable distortion in the octahedral coordination environment [5] [6].

The topotactic mechanism extends to thermal transformation processes between different iron phosphate hydrate phases [7] [8]. Dehydration of hydrothermally prepared monoclinic and orthorhombic iron(III) phosphate dihydrates proceeds through topotactic reactions where only bonds associated with water molecules undergo cleavage [7] [8]. The resulting anhydrous phases maintain essentially identical iron-phosphorus backbone frameworks compared to their hydrated precursors [7] [8].

Crystallographic analysis confirms that topotactic dehydration produces monoclinic iron(III) phosphate with space group P21/n and lattice parameters a = 5.480 Å, b = 7.480 Å, c = 8.054 Å, β = 95.71° [7] [8]. The orthorhombic phase exhibits space group Pbca with parameters a = 9.171 Å, b = 9.456 Å, c = 8.675 Å [7] [8]. Both phases demonstrate thermal instability relative to the trigonal quartz-like iron(III) phosphate structure [7] [8].

The topotactic nature of these transformations enables preservation of morphological characteristics during phase transitions [2]. Research demonstrates that rod-shaped orthorhombic iron(III) phosphate dihydrate maintains its morphology even after annealing at 923 K, with concomitant mesopore formation [2]. This morphology retention proves advantageous for applications requiring specific particle shapes and surface area characteristics [2].

Dehydration Kinetics and Amorphous Phase Formation

The thermal dehydration of iron(III) phosphate dihydrate represents a complex multi-step process governed by nucleation and growth mechanisms [4]. Comprehensive kinetic analysis using thermogravimetric and differential thermal analysis techniques reveals that dehydration occurs through two distinct sequential processes with different activation energies and mechanisms [4].

The first dehydration process exhibits an apparent activation energy of 93.05 ± 3.80 kilojoules per mole and follows a one-dimensional Johnson-Mehl-Avrami nucleation and growth mechanism [4]. This initial stage describes the development of crystalline nuclei at grain boundaries and proceeds according to the kinetic equation: f(α₁) = 1.272(1 - α₁)[-ln(1 - α₁)]^(1-1/1.272) [4]. The process continues until approximately 27% of total conversion is achieved [4].

Subsequently, a two-dimensional nucleation and growth process becomes predominant with a lower apparent activation energy of 73.41 ± 3.14 kilojoules per mole [4]. This second stage follows the kinetic model: f(α₂) = 2.306(1 - α₂)[-ln(1 - α₂)]^(1-1/2.306) [4]. The reaction interface advances inward from the surface following this two-dimensional mechanism [4].

Thermal analysis demonstrates that complete dehydration occurs between 100°C and 220°C, with mass loss of 19.13% closely matching the theoretical value of 19.28% for removal of two water molecules [4]. The dehydration process exhibits a well-defined endothermic effect centered at 181.7°C with corresponding differential thermogravimetric maximum at 180.1°C [4].

The relationship between dehydration temperature and resulting phase structure proves critical for controlling product characteristics [9]. Dehydration at 200°C to 300°C produces a mixture of orthorhombic and monoclinic iron(III) phosphate phases [9]. Increasing temperature to 400°C-450°C transforms orthorhombic iron(III) phosphate to tridymite form with space group P63mc, while monoclinic phase remains stable in this temperature range [9].

| Dehydration Temperature (°C) | Mass Loss (%) | Activation Energy (kJ/mol) | Kinetic Model | Product Phase |

|---|---|---|---|---|

| 100-220 | 19.13 (experimental) | 93.05 (1st process), 73.41 (2nd process) | Johnson-Mehl-Avrami | Tridymite iron(III) phosphate [4] |

| 200-300 | 19.28 (theoretical) | Variable | Multi-step process | Mixed orthorhombic/monoclinic phases [9] |

| 400-450 | Not specified | Not specified | Phase transformation | Tridymite iron(III) phosphate [9] |

| 500 | Not specified | Not specified | Crystallization | α-quartz iron(III) phosphate (trigonal) [9] |

Formation of α-quartz iron(III) phosphate with trigonal structure occurs at 500°C, as evidenced by appearance of characteristic diffraction peaks [9]. Pure α-quartz phase formation is achieved at 600°C dehydration temperature [9]. Further temperature increase to 650°C-700°C leads to formation of intermediate phases between α and β forms of iron(III) phosphate [9].

The amorphous phase formation pathway involves initial precipitation of amorphous ferric phosphate followed by crystallization into specific phases [10] [11]. Research demonstrates that an induction period exists during transition from amorphous to monoclinic crystalline form [11]. Both induction period duration and total phase transformation time decrease with increasing temperature [11]. The dissolution rate of amorphous iron(III) phosphate dihydrate serves as the rate-limiting step in this transformation process [11].

Mechanistic studies reveal that iron and phosphorus exist predominantly as iron hydrogen phosphate and iron dihydrogen phosphate species during the transformation process [11]. The phase transformation kinetics follow Johnson-Mehl-Avrami dynamics with calculated activation energy of 9.619 kilojoules per mole [11].

Solvothermal Approaches Using Methanol/Ethanol Systems

Solvothermal synthesis using alcohol-based solvent systems offers distinct advantages for controlling iron phosphate hydrate formation through modified solvation environments and reduced surface tension effects [12] [13] [14]. Methanol and ethanol systems provide alternative reaction media that influence nucleation kinetics, crystal growth rates, and final product morphology compared to purely aqueous systems [12] [13].

Ethylene glycol represents the most extensively investigated organic solvent for iron phosphate synthesis [14] [15] [16]. This polyol solvent enables formation of homogeneous iron phosphate nanoparticles through controlled precipitation from iron nitrate and tributyl phosphate precursors [14]. The standard precursor solution utilizes 0.2 molar concentrations of both iron and phosphate sources in denatured ethanol [14]. This formulation reduces raw material costs by approximately one-third compared to methods requiring expensive organic acids [14].

The solvothermal mechanism in ethylene glycol systems involves complex formation between iron species and the organic solvent [16]. Electrochemical studies demonstrate that direct reduction of iron(III) to metallic iron cannot occur, necessitating intermediate iron(II) species formation [16]. This stepwise reduction mechanism influences the final iron phosphate product characteristics [16].

Temperature control proves critical in alcohol-based solvothermal systems [17]. Research demonstrates that reaction temperature significantly affects particle size distribution [17]. At 160°C, optimal conditions produce iron phosphate with average particle size of approximately 0.4 micrometers [17]. Lower temperatures result in smaller particles due to increased nucleation rates without sufficient time for crystal growth [17]. Higher temperatures promote particle agglomeration through increased molecular motion and collision probability [17].

Methanol and ethanol systems enable enhanced precipitation efficiency through modification of solution dielectric properties [18]. Addition of organic solvents to aqueous iron phosphate solutions decreases dielectric constant, promoting precipitation of iron-containing phases [18]. Acetone demonstrates superior precipitation enhancement compared to ethanol due to lower dielectric constant values [18]. Volume ratios of organic solvent to aqueous solution between 7:5 prove optimal for precipitation efficiency [18].

| Solvent System | Temperature (°C) | Concentration (M) | Duration (hours) | Product Characteristics | Key Advantages |

|---|---|---|---|---|---|

| Ethylene glycol | 120-200 | 0.2 (Fe and P) | 6-24 | Homogeneous nanoparticles | Cost reduction, uniform morphology [14] |

| Ethanol/water mixture | 25-95 | Variable | 2-6 | Enhanced precipitation | Dielectric constant modification [18] |

| Methanol/water mixture | 25-95 | Variable | 2-6 | Controlled particle size | Nucleation rate control [18] |

| Polyol media | 200-320 | Variable | 16 | High crystallinity | Enhanced thermal stability [12] |

The polyol-mediated solvothermal process enables synthesis of high-performance iron phosphate precursors for battery applications [12]. This approach utilizes extended heating protocols at temperatures ranging from 200°C to 320°C for periods up to 16 hours [12]. The resulting products exhibit enhanced crystallinity and improved electrochemical performance compared to aqueous synthesis methods [12].

Flame spray pyrolysis represents an advanced solvothermal technique utilizing alcohol-based precursor solutions [14]. This method employs iron nitrate dissolved in ethanol with tributyl phosphate addition to achieve final concentrations of 0.2 molar for both iron and phosphate [14]. The precursor solution feeds through spray nozzles at controlled rates while oxygen serves as carrier gas [14]. Product particles collect on water-cooled filters positioned above the reaction zone [14].

Iron(III) phosphate hydrate exhibits markedly different solubility characteristics depending on its hydration state and the surrounding medium conditions. The anhydrous form demonstrates extremely limited water solubility, with reported values of 0.0000211 g/L at 20°C [1]. This exceptionally low solubility reflects the strong ionic interactions within the crystal lattice and the high lattice energy of the anhydrous compound.

In contrast, hydrated forms show enhanced solubility under specific conditions. The dihydrate form (FePO₄·2H₂O) exhibits measurably higher solubility, reaching 0.642 g/100 mL at 100°C [2]. This temperature-dependent increase demonstrates the role of thermal energy in disrupting hydrogen bonding networks and facilitating ion solvation. The presence of structural water molecules in the hydrated forms creates additional pathways for interaction with aqueous media through hydrogen bonding mechanisms.

Table 1: Solubility Behavior of Iron(III) Phosphate Hydrate

| Medium | Solubility | Reference | Notes |

|---|---|---|---|

| Water (20°C) | 0.0000211 g/L | Carl ROTH SDS [1] | Anhydrous form insoluble |

| Water (100°C) | 0.642 g/100 mL | Wikipedia [2] | Dihydrate form |

| Aqueous solution (pH 3.02) | 1.31 × 10⁻⁷ mol/L (Fe²⁺) | Pierri et al. 2000 [3] | At saturation for vivianite |

pH significantly influences solubility behavior through protonation-deprotonation equilibria of phosphate groups. Under acidic conditions (pH < 3), enhanced dissolution occurs due to protonation of phosphate anions, which reduces electrostatic interactions with iron(III) cations [3]. The formation of hydrogen phosphate species (H₂PO₄⁻ and HPO₄²⁻) under these conditions promotes greater solubility compared to neutral or alkaline environments.

Regarding organic media, iron(III) phosphate hydrate shows minimal solubility in most organic solvents due to its ionic character and the strong hydration sphere around iron(III) centers [4]. The compound remains largely insoluble in alcohols, ethers, and other common organic solvents, consistent with its inorganic nature and the requirement for polar, protic solvents to stabilize the dissociated ions.

Thermal Decomposition Pathways and TG-DSC Profiles

Thermal analysis reveals a complex, multi-stage decomposition pathway for iron(III) phosphate hydrate, characterized by distinct temperature ranges corresponding to different structural transformations. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides detailed insight into these thermal processes [5] [6].

The initial decomposition stage occurs below 120°C, involving the loss of surface-adsorbed water and loosely bound moisture, typically accounting for 1.1% mass loss [6]. This process appears as an endothermic peak in DSC profiles and represents the removal of non-structural water molecules.

Table 2: Thermal Decomposition Profile of Iron(III) Phosphate Hydrate

| Temperature Range (°C) | Mass Loss (%) | Process | Reference |

|---|---|---|---|

| Up to 120 | 1.1 | Moisture loss | Thermal Analysis Guide [6] |

| 120-300 | 19.9 | Structural water loss | Multiple sources [5] [6] |

| 250-500 | Variable | Dehydration | Carl ROTH [1] |

| 400-500 | 18.63 | Dihydrate → anhydrous | Process Optimization study [7] |

| 500-900 | Complete decomposition | Decomposition to Fe₂O₃ | Literature [5] |

The primary dehydration stage occurs between 120-300°C, characterized by the systematic removal of structural water molecules. For the dihydrate form, this process involves a mass loss of approximately 18.63%, closely matching the theoretical value for complete removal of two water molecules per formula unit [7]. DSC analysis shows this as a broad endothermic transition, reflecting the energy required to break hydrogen bonds and remove coordinated water.

Above 400°C, the material undergoes further structural reorganization, with the framework beginning to collapse. The phosphate groups may undergo condensation reactions, forming pyrophosphate or metaphosphate linkages [8]. Complete decomposition to iron(III) oxide and phosphorus-containing volatiles occurs above 500°C, representing the ultimate breakdown of the phosphate framework structure [5].

Kinetic analysis using isoconversional methods reveals activation energies in the range of 100-110 kJ/mol for the dehydration processes [5]. The Vyazovkin and modified Friedman methods yield consistent values, indicating reliable kinetic parameters for these thermal transformations. The relatively high activation energies reflect the strong interactions between water molecules and the iron phosphate framework.

Magnetic Susceptibility and Spin-State Configurations

Iron(III) phosphate hydrate exhibits complex magnetic behavior arising from the d⁵ electronic configuration of iron(III) centers and their specific coordination environments. The magnetic properties are strongly influenced by crystal field effects, spin-orbit coupling, and inter-ionic interactions within the crystal lattice [9] [10].

Room temperature magnetic susceptibility measurements reveal behavior consistent with high-spin iron(III) (S = 5/2) in most hydrated forms [11]. However, the presence of coordinated water molecules and specific ligand field arrangements can stabilize intermediate or low-spin configurations under certain conditions [9]. For low-spin iron(III) complexes with similar coordination environments, magnetic moments of 2.3-2.4 μeff have been reported at 300 K, significantly higher than the spin-only value due to unquenched orbital angular momentum contributions [9].

Table 3: Magnetic Susceptibility Data for Iron(III) Phosphate Systems

| Temperature (K) | χT (cm³ K mol⁻¹) | Spin State | Interactions | Reference |

|---|---|---|---|---|

| 300 | 0.70-0.74 | S = 1/2 | Orbital contribution | Low-spin complexes study [9] |

| 2-10 | 0.39-0.40 | S = 1/2 | Antiferromagnetic | Multiple sources [9] [10] |

| Room temperature | Curie-Weiss behavior | High-spin Fe³⁺ | Fe-O-Fe interactions | Iron phosphate study [11] |

| 100-250 | Phase transition | Variable | Structural changes | Crystal structure analysis [10] |

Temperature-dependent susceptibility studies reveal antiferromagnetic interactions at low temperatures, evidenced by the downturn in χT products below 10 K [9] [10]. These interactions arise from superexchange pathways through bridging oxide and phosphate ligands, following the Fe-O-Fe and Fe-O-P-O-Fe connectivity patterns within the crystal structure.

The magnetic anisotropy in iron(III) phosphate hydrates is substantial, reflecting the significant unquenched orbital angular momentum component [9]. Electron paramagnetic resonance (ESR) studies show isotropic signals with g-values around 1.99-2.0, characteristic of iron(III) centers in octahedral coordination environments [12]. The linewidth and signal intensity are temperature-dependent, providing insights into local magnetic environments and exchange interactions.

Spin crossover behavior has been observed in some iron(III) phosphate systems, particularly those with mixed coordination environments [10]. The transition temperatures and cooperativity depend critically on the hydrogen bonding networks established by structural water molecules and the specific phosphate coordination modes.

Surface Morphology Evolution During Hydration-Dehydration Cycles

The surface morphology of iron(III) phosphate hydrate undergoes significant transformations during hydration-dehydration cycling, directly impacting its physicochemical properties and potential applications. Scanning electron microscopy (SEM) studies reveal that these morphological changes are intimately connected to the crystal structure evolution and water molecule dynamics [13] [14].

Fresh hydrated samples typically exhibit well-defined crystalline morphologies with characteristic habits determined by the specific polymorph. The orthorhombic dihydrate form shows elongated, submicron-sized particles with average dimensions around 800 nm, displaying regular morphology indicative of high crystallinity and minimal defect concentrations [14]. The monoclinic polymorph presents different morphological characteristics, reflecting the distinct packing arrangements and hydrogen bonding networks in this crystal system.

During initial dehydration cycles, the surface morphology retains much of its original character, with gradual development of surface texture and increased roughness. As structural water is removed, the crystal lattice contracts anisotropically, creating strain fields that manifest as surface modifications. The topotactic nature of the dehydration process means that the basic framework connectivity is preserved, but significant distortions occur in the coordination polyhedra [11] [15].

Extended hydration-dehydration cycling leads to more dramatic morphological evolution. The repeated expansion and contraction associated with water uptake and release creates cumulative strain that eventually results in particle fragmentation and the development of hierarchical surface structures [13]. These structural modifications can actually enhance certain properties, such as surface area and reactivity, making the cycled materials potentially more suitable for catalytic applications.

The formation of amorphous regions during cycling represents another important morphological transformation. The crystalline-to-amorphous transition occurs preferentially at particle surfaces and grain boundaries, where structural constraints are reduced [13]. These amorphous regions exhibit different hydration behavior compared to crystalline domains, often showing enhanced water uptake kinetics and modified dehydration temperatures.

The influence of cycling conditions on morphological evolution is substantial. Higher temperatures during dehydration promote more extensive structural reorganization and can lead to sintering effects that reduce surface area. Controlled cycling under mild conditions preserves more of the original morphology while still achieving the desired hydration state transformations [16].

Importantly, the surface chemistry evolves alongside the morphological changes. X-ray photoelectron spectroscopy (XPS) studies reveal modifications in the iron oxidation state distribution and phosphate coordination environments at particle surfaces [17]. These surface chemical changes can significantly impact the material's interaction with aqueous media and its performance in applications such as catalysis or ion exchange.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Effect of ferric chloride on phosphorus immobilization and speciation in Dianchi Lake sediments

Shengjian Li, Zhiguo Lin, Meng Liu, Fengzhi Jiang, Jing Chen, Xiangjun Yang, Shixiong WangPMID: 32315789 DOI: 10.1016/j.ecoenv.2020.110637

Abstract

Immobilization of phosphorus in lake sediments and control of internal-loading phosphorus release have become crucial aspects of eutrophication lake management. In this study, the immobilization efficiency of phosphorus by ferric chloride in Dianchi Lake sediments was investigated. In addition, effects of the dosage of ferric chloride and contact time on the release of phosphorus from sediments were investigated. Laboratory experiments revealed that ferric chloride can effectively inhibit the release of phosphorus from sediments. At a ferric chloride dosage of 10 mg/g, the total phosphorus concentration of the overlying water was reduced by ~87%. With the increase in the contact time, the amount of phosphorus immobilized by ferric chloride increased. To further evaluate the feasibility of ferric chloride for immobilising phosphorus in sediments, an amplification experiment with a water volume of 50 L was carried out. By the addition of 6 mg/g of ferric chloride, the total phosphorus concentration of the overlying water was still less than 0.01 mg/L after 100 days. At the same time, the phosphorus species in the sediment after treatment with ferric chloride were analyzed. Results revealed that ferric chloride mainly converts unstable exchangeable phosphorus (Ex-P), ferric phosphate (Fe-P) and organic phosphorus (Or-P) into more stable occluded phosphate (O-P), reducing the possible release of phosphorus from sediments. Practical applications of ferric chloride to control the release of phosphorus from Dianchi Lake sediments were discussed.Fractionation and identification of iron-phosphorus compounds in sewage sludge

Bingqian Zhang, Lin Wang, Yongmei LiPMID: 30784732 DOI: 10.1016/j.chemosphere.2019.02.052

Abstract

Iron (Fe) salts are widely used to remove phosphorus (P) in wastewater treatment plants (WWTPs). Understanding the existing species of iron-phosphorus compounds (FePs) in sludge is conducive to P recovery. In this study, the chemical equilibrium modeling software, sequential chemical extraction methods and instrumental analytical techniques were used to establish a reliable method for fractionation and identification of FePs in sewage sludge. Five FePs-containing sludge samples obtained in the laboratory or from WWTPs were investigated. Modified chemical extraction methods for P and Fe fractionations combined with Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analysis are preferable for qualitative and quantitative identification of FePs in sewage sludge. The analytical results revealed that more than half of P was bound to Fe in all the sludge samples. Approximately 83% and 14% of Fe was present as iron phosphates in the samples prepared in the laboratory with Fe(III) dosed to a phosphate solution and lab-scale secondary effluent, respectively. Ferrihydrite and hematite were the dominant iron oxides in these two samples, respectively. In the sludge samples collected from WWTPs, Fe bound to iron oxides (71%), mainly hematite, was the dominant Fe fraction in the returned sludge. Mature iron hydroxyphosphate together with some lepidocrocite was the dominant FePs in both the thickened sludge and mixed sludge before digestion.Simultaneous adsorption of As(III), Cd(II) and Pb(II) by hybrid bio-nanocomposites of nano hydroxy ferric phosphate and hydroxy ferric sulfate particles coating on Aspergillus niger

Qi Liao, Guangyuan Tu, Zhihui Yang, Haiying Wang, Lixu He, Jiaqi Tang, Weichun YangPMID: 30797164 DOI: 10.1016/j.chemosphere.2019.02.070

Abstract

To develop an efficient, convenient and cost-effective method to simultaneously remove pollution of As(III), Cd(II) and Pb(II) in wastewater, a strategy to fabricate hybrid bio-nanocomposites ((n-HFP + n-HFS)@An) of nano hydroxy ferric phosphate (n-HFP) and hydroxy ferric sulfate (n-HFS) particles coating on Aspergillus niger was applied. The scanning electron microscope and energy dispersive spectrum analyses showed that (n-HFP + n-HFS)@An composites had been successfully developed which well solved the self-agglomeration problem of the nano particles. Comparing to the bulk nanoparticles, the adsorption rates of the (n-HFP + n-HFS)@An composites for the three metals were promoted 145.34, 28.98 and 25.18% and reached 76.84, 73.62 and 94.31%, respectively. Similarly, the adsorption capacities for As(III), Cd(II), and Pb(II) were 162.00, 205.83 and 730.79 mg/g, respectively. Moreover, the pseudo-second-order kinetic model was more relevant to the adsorption on the three metals by (n-HFP + n-HFS)@An, and adsorbing As(III) was fitted to the Freundlich isotherm model, while the adsorption on Cd(II) or Pb(II) was related to the Langmuir isotherm model. In addition, the adsorption of Cd(II) and Pb(II) was associated with transformation of hydroxyl groups and precipitation with phosphate. As(III) was adsorbed through exchange between AsOand SO

in the (n-HFP + n-HFS)@An composites.

Chemical stress from Fe salts dosing on biological phosphorus and potassium behavior

Jie Fan, Hang Zhang, Jiasong Ye, Bin JiPMID: 29528310 DOI: 10.2166/wst.2017.644

Abstract

In simultaneous precipitation, interaction between chemical and biological P removal could not be ignored. This work investigated effects of ferrous sulfate and Fe precipitates on metabolic behavior of bio-P and its counter cation of potassium. After dosing, mixed liquid suspended solids (MLSS) increased 9%, pH decreased from 7.35 to 7.00, sludge volume index (SVI) decreased, electrical conductivity increased. Chemical oxygen demand (COD) and NHremoval was not affected. Fe dosing initially showed synergistic effect, and then inhibition appeared at accumulative dose above 10 mgFe/gMLSS. Both precipitate FePO

and Fe(OH)

deteriorated effluent P. FePO

dissolved 35% in anaerobic phase which failed to be totally reprecipitated in oxic phase, resulting in increased effluent P. FePO

inhibited K uptake rather than bio-P uptake. Fe(OH)

caused reduction of bio-P release, meanwhile, its inhibition on K and bio-P uptake was greater than FePO

. Phosphorus metabolism was inhibited when sludge contained 0.15 mM FePO

or 0.10 mM Fe(OH)

. Increased K/P molar ratio and coefficient b could be indicators for Fe residual in sludge. Intermittent dosing was suggested for wastewater treatment plant (WWTP) operation.

Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption

Stella Gypser, Florian Hirsch, Anja M Schleicher, Dirk FreesePMID: 30037404 DOI: 10.1016/j.jes.2017.12.001

Abstract

Fourier-transform infrared (FT-IR) spectroscopic experiments were carried out during phosphate adsorption on highly crystalline gibbsite, poorly crystalline 2-line-ferrihydrite and amorphous iron-aluminum-hydroxide mixtures in the molar ratio 1:0, 10:1, 5:1, 1:1, 1:5, 1:10 and 0:1. The OH stretching vibrational bands were utilized to analyze changes in structural and surface OH groups during adsorption, because the position of characteristic PO vibrational bands can shift depending on reaction conditions, pH or adsorbed phosphate content. Adsorption and desorption kinetics were studied at pH6 and different initial phosphate concentrations to achieve varying phosphate coverage on the mineral surfaces. For gibbsite the formation of AlHPOand Al

HPO

can be assumed, while for ferrihydrite, a FeHPO

or Fe

PO

complex and the precipitation of FePO

with longer equilibration time were proposed. Fe

HPO

or a Fe

PO

surface complex was deduced for Fe-hydroxides, an AlH

PO

surface complex was identified for Al-hydroxide, and both displayed either hydrogen bonds to neighboring hydroxyl groups or hydrogen bonds to outer-sphere complexes. Fe:Al-hydroxide mixtures with high Al ratios showed a low phosphate desorption rate, while ferrihydrite and the Fe:Al-hydroxide mixtures with high Fe ratios had almost negligible desorption rates. It was concluded that within the weakly associated amorphous FeO(OH) materials, FePO

precipitated, which was bound by outer-sphere hydrogen bonds. With high Al ratios, desorption increased, which indicated weaker phosphate binding of both inner-sphere and outer-sphere complexes and hence, either no or minor quantities of precipitate. Ferrihydrite showed a more rigid structure and a lower extent of precipitation compared to amorphous Fe-hydroxide.

Simultaneous release of polyphosphate and iron-phosphate from waste activated sludge by anaerobic fermentation combined with sulfate reduction

Peishan Hu, Jianyong Liu, Liang Wu, Lianpei Zou, Yu-You Li, Zhi Ping XuPMID: 30268013 DOI: 10.1016/j.biortech.2018.09.117

Abstract

Iron is widely used in sewage treatment systems and enriched into waste activated sludge (WAS), which is difficult and challenging to phosphorus (P) release and recovery. This study investigated simultaneous release performance of polyphosphate and iron-phosphate from iron-rich sludge via anaerobic fermentation combined with sulfate reduction (AF-SR) system. Batch tests were performed, with results showing that AF-SR system conducted a positive effect due to the relatively low solubility of ferrous sulfide in comparison with ferric phosphate precipitates. Simulation study was performed to investigate the total P release potential from actual waste activated sludge, finding that about 70% of the total P could release with the optimized pH of 7.0-8.0 and the theoretical S/Fe

molar ratio of 1.0. A potential new blueprint of a wastewater treatment plant based on AF-SR system, towards P, N recovery and Fe, S, C recycle, was finally proposed.

FePO

Ying Wang, Min-Qiang Wang, Ling-Li Lei, Zhao-Yang Chen, Ying-Shuai Liu, Shu-Juan BaoPMID: 29594540 DOI: 10.1007/s00604-018-2691-z

Abstract

FePOis biocompatible and can act as a kind of promising enzyme mimetic. Unfortunately, the electrical conductivity of FePO

is poor. In order to enhance its conductivity, FePO

was embedded into nanofibers consisting of amorphous carbon and reduced graphene oxide (rGO) by an electrospinning technique. As a sensing material for monitoring superoxide anion (O

) and typically operated at 0.5 V (vs. SCE), it displays high sensitivity (9.6 μA⋅μM

⋅cm

), a low detection limit (9.7 nM at S/N = 3), a wide linear response range (10 nM to 10 μM), and fast response (1.6 s). Due to its low detection limit and fast response, the sensor in our perception has a large potential for detecting superoxide anions released by HeLa cancer cells. Graphical abstract Schematic of the microstructure of FePO

/C and FePO

/rGO-C nanofibers, a photograph of cancer cells (HeLa), and the electrochemical response towards O

of the sensor.

Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH

Isabel Iglesias, José A Huidobro, Belén F Alfonso, Camino Trobajo, Aránzazu Espina, Rafael Mendoza, José R GarcíaPMID: 31991758 DOI: 10.3390/ijms21030781

Abstract

The hydrothermal synthesis and both the chemical and structural characterization of a diamin iron phosphate are reported. A new synthetic route, by using-butylammonium dihydrogen phosphate as a precursor, leads to the largest crystals described thus far for this compound. Its crystal structure is determined from single-crystal X-ray diffraction data. It crystallizes in the orthorhombic system (

space group,

= 10.1116(2) Å,

= 6.3652(1) Å,

= 7.5691(1) Å,

= 4) at room temperature and, below 220 K, changes towards the monoclinic system

2

/

, space group. The in situ powder X-ray thermo-diffraction monitoring for the compound, between room temperature and 1100 K, is also included. Thermal analysis shows that the solid is stable up to ca. 440 K. The kinetic analysis of thermal decomposition (hydrogenated and deuterated forms) is performed by using the isoconversional methods of Vyazovkin and a modified version of Friedman. Similar values for the kinetic parameters are achieved by both methods and they are checked by comparing experimental and calculated conversion curves.

Synthesis of nitrogen-doped carbon nanotubes-FePO

Lianmei Wei, Yi Zhang, Shengwen Chen, Luping Zhu, Xiaoyu Liu, Lingxue Kong, Lijun WangPMID: 30528009 DOI: 10.1016/j.jes.2018.04.024

Abstract

Phosphate residue is regarded as a hazardous waste, which could potentially create significant environmental and health problems if it is not properly treated and disposed of. In this study, nitrogen-doped carbon nanotubes-FePO(NCNTs-FePO

) composite was successfully synthesized from phosphate residue, and its application as an effective catalyst was explored. Firstly, an effective method was developed to recover FePO

from phosphate residue, achieving an impressive FePO

mass recovery rate of 98.14%. Then, the NCNTs-FePO

catalyst was synthesized from the recovered FePO

by two main reactions, including surface modification and chemical vapor deposition. Finally, the synthesized NCNTs-FePO

was applied to photo-degrade 15 mg/L Rhodamine B (RhB) in a Fenton-like system. The results showed that 98.9% of RhB could be degraded in 60 min, closely following the pseudo-first-order kinetics model. It was found that even after six consecutive cycles, NCNTs-FePO

still retained a high catalytic capacity (>50%). Moreover, •OH radicals participating in the RhB degradation process were evidenced using quenching experiments and electron paramagnetic resonance analysis, and a rational mechanism was proposed. It was demonstrated that the materials synthesized from hazardous phosphate residue can be used as an effective catalyst for dye removal.